molecular formula C23H20FN3O2S2 B2599848 N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1105249-31-7

N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2599848
M. Wt: 453.55
InChI Key: ZDOZEGXXRFMNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

One notable application is in the development of potent dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation, making them attractive targets for anticancer and antimicrobial agents. The study by Gangjee et al. (2008) highlights the synthesis of classical and nonclassical antifolates based on the thieno[2,3-d]pyrimidine scaffold, showing exceptional inhibitory activities against human TS and DHFR. This suggests the compound's potential utility in crafting treatments for diseases characterized by rapid cell division, such as cancer and infections caused by rapidly multiplying pathogens (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Insights and Drug Design

Research on the crystal structures of related compounds provides valuable insights into the design of new drugs with improved efficacy and reduced toxicity. The work by Subasri et al. (2016) on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and its analogs reveals the molecular conformations that facilitate binding to target enzymes. Such structural information is crucial for the rational design of drugs with enhanced specificity and potency, paving the way for the development of novel therapeutic agents with optimized pharmacological profiles (Subasri et al., 2016).

Quantum Chemical Insight and Molecular Docking

Another application involves quantum chemical insights and molecular docking studies, as demonstrated by Mary et al. (2020). Their research on a novel antiviral active molecule provides a comprehensive understanding of the molecule's structure, electronic properties, and interactions with biological targets, such as SARS-CoV-2 protein. This level of analysis is instrumental in identifying and optimizing drug candidates for combating viral infections, including COVID-19, by predicting their binding affinities and modes of action at the molecular level (Mary et al., 2020).

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-13-4-7-15(8-5-13)17-11-30-21-20(17)26-23(27(3)22(21)29)31-12-19(28)25-18-10-16(24)9-6-14(18)2/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOZEGXXRFMNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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